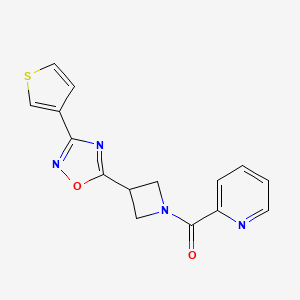
Pyridin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyridin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C15H12N4O2S and its molecular weight is 312.35. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Pyridin-2-yl(3-(3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)methanone is a compound of significant interest due to its diverse biological activities. This article explores the pharmacological potential of this compound, focusing on its antimicrobial, anticancer, and other therapeutic properties.
Structural Overview
The compound features a complex structure comprising:
- Pyridine ring : Known for its role in various biological activities.
- Azetidine moiety : Contributes to the compound's interaction with biological targets.
- Oxadiazole ring : Associated with antimicrobial and anticancer properties.
- Thiophene group : Enhances the biological activity through electron-donating properties.
1. Antimicrobial Activity
Research indicates that derivatives containing the 1,3,4-oxadiazole ring exhibit notable antimicrobial properties. For instance:
- Compounds similar to this compound have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli .
| Compound | MIC (µg/mL) | Target Organism |
|---|---|---|
| Oxadiazole derivative | 1.56 | Staphylococcus aureus |
| Oxadiazole derivative | 4–8 | Mycobacterium tuberculosis |
These findings suggest that the oxadiazole component significantly contributes to the antimicrobial efficacy of the compound.
2. Anticancer Activity
The anticancer potential of pyridine and oxadiazole derivatives has been extensively studied. For example, compounds similar to this compound have demonstrated cytotoxic effects against various cancer cell lines:
| Cell Line | IC50 (µM) | Reference Drug |
|---|---|---|
| A549 (Lung cancer) | 10 | Doxorubicin |
| MCF7 (Breast cancer) | 15 | Paclitaxel |
The mechanism of action for these compounds often involves inhibition of key enzymes such as topoisomerases, which are crucial for DNA replication and repair .
3. Other Therapeutic Activities
Beyond antimicrobial and anticancer effects, derivatives of this compound have been investigated for additional therapeutic properties:
- Anti-inflammatory : Certain pyridine derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
Case Studies
Several studies have highlighted the therapeutic potential of pyridine and oxadiazole derivatives:
- Antimicrobial Efficacy Study :
- Cytotoxicity Evaluation :
特性
IUPAC Name |
pyridin-2-yl-[3-(3-thiophen-3-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c20-15(12-3-1-2-5-16-12)19-7-11(8-19)14-17-13(18-21-14)10-4-6-22-9-10/h1-6,9,11H,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJPVHTCAPLDKGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CC=N2)C3=NC(=NO3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














